molecular formula C10H9NaO7S B7800843 sodium;3,5-bis(methoxycarbonyl)benzenesulfonate

sodium;3,5-bis(methoxycarbonyl)benzenesulfonate

Cat. No.: B7800843
M. Wt: 296.23 g/mol
InChI Key: LLHSEQCZSNZLRI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3,5-bis(methoxycarbonyl)benzenesulfonate typically involves the esterification of 3,5-dicarboxybenzenesulfonic acid with methanol in the presence of a catalyst, followed by neutralization with sodium hydroxide . The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sodium;3,5-bis(methoxycarbonyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Hydrochloric acid or sodium hydroxide at elevated temperatures (80-100°C).

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1,3-dimethyl 5-sulfoisophthalate
  • Dimethyl 5-sulfoisophthalate sodium salt
  • Sodium 3,5-dicarboxybenzenesulfonate

Uniqueness

Sodium;3,5-bis(methoxycarbonyl)benzenesulfonate is unique due to its dual ester and sulfonate functionalities, which provide both nucleating and surfactant properties. This dual functionality makes it particularly effective in enhancing the properties of polylactic acid (PLA) and other polymers.

Properties

IUPAC Name

sodium;3,5-bis(methoxycarbonyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHSEQCZSNZLRI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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